molecular formula C18H19NO3S B2739704 Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate CAS No. 1396886-83-1

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2739704
CAS No.: 1396886-83-1
M. Wt: 329.41
InChI Key: SHLOJWZAIHJUFJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate is a synthetic organic compound with the molecular formula C18H19NO3S. It is characterized by the presence of a thiophene ring, a piperidine ring, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated piperidine derivative in the presence of a palladium catalyst.

    Formation of the Benzoate Ester: The final step involves the esterification of the piperidine-thiophene intermediate with methyl 4-carboxybenzoate under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzoate alcohol derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Material Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate depends on its application:

    Neurological Effects: It may act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neurological pathways.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Electronic Properties: In material science, its electronic properties are influenced by the conjugation of the thiophene ring, which allows for efficient charge transport.

Comparison with Similar Compounds

    Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate: Similar structure but with the thiophene ring at a different position.

    Ethyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness:

  • The specific positioning of the thiophene ring and the presence of the methyl ester group in Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate provide unique electronic and steric properties, making it distinct in its reactivity and applications.

Properties

IUPAC Name

methyl 4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)15-4-2-14(3-5-15)17(20)19-9-6-13(7-10-19)16-8-11-23-12-16/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLOJWZAIHJUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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